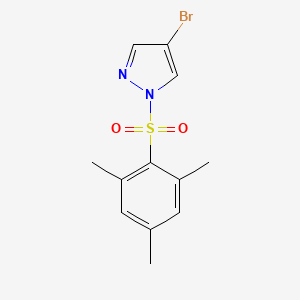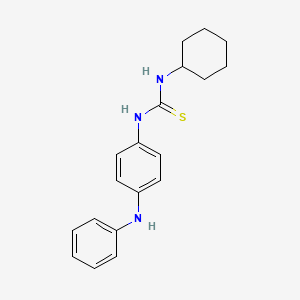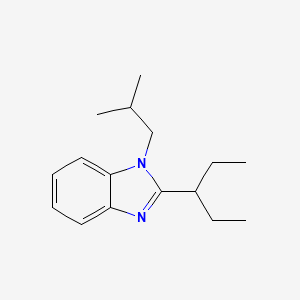
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CPMT is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In medicinal chemistry, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-cancer activity against certain types of cancer cells, including breast cancer and lung cancer cells. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of certain weeds by interfering with their photosynthetic processes. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has also been shown to increase the growth and yield of certain crops when applied as a plant growth regulator.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea also has several limitations, including its low solubility in water and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as an anti-cancer agent and as an inhibitor of certain enzymes involved in inflammation and neurodegenerative diseases. In agriculture, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a plant growth regulator and herbicide. In material science, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea could be further studied for its potential as a precursor for the synthesis of metal sulfide nanoparticles.
Conclusion:
In conclusion, N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in medicinal chemistry, agriculture, and material science, and has been shown to have various biochemical and physiological effects in vitro and in vivo. While N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, it also has several limitations, and further research is needed to fully understand its potential applications.
Synthesemethoden
N-cyclopentyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of cyclopentylamine with pyridine-3-carboxaldehyde, followed by the addition of thiourea. The resulting product is purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAIVUZFTZURFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)